molecular formula C20H18N2O2S B11136093 N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

Cat. No.: B11136093
M. Wt: 350.4 g/mol
InChI Key: KJDJQKFSVOFKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 3-methylphenylamine with a suitable acylating agent, followed by the introduction of the thiophene-2-carboxamide moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction parameters and improved scalability. These systems can optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient synthesis with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-methylphenyl)benzamide
  • 2-{[(1R,2S)-2-aminocyclohexyl]amino}-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide

Uniqueness

N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is unique due to its specific structural features, such as the thiophene ring and the combination of aromatic and amide functionalities. These characteristics confer distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H18N2O2S

Molecular Weight

350.4 g/mol

IUPAC Name

N-[1-(3-methylanilino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H18N2O2S/c1-14-7-5-10-16(13-14)21-19(18(23)15-8-3-2-4-9-15)22-20(24)17-11-6-12-25-17/h2-13,19,21H,1H3,(H,22,24)

InChI Key

KJDJQKFSVOFKKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.